Cas no 187325-53-7 (GSK-3β inhibitor 1)

GSK-3β inhibitor 1 is a potent and selective small-molecule inhibitor targeting glycogen synthase kinase-3 beta (GSK-3β), a key regulator in cellular signaling pathways. This compound exhibits high inhibitory activity against GSK-3β, with demonstrated specificity over related kinases, reducing off-target effects. It is widely utilized in research to investigate the role of GSK-3β in diseases such as neurodegenerative disorders, diabetes, and cancer. The inhibitor is soluble in common organic solvents, facilitating in vitro and in vivo studies. Its well-characterized pharmacokinetic properties and stability make it a reliable tool for mechanistic and therapeutic exploration. Suitable for biochemical and cell-based assays, it provides consistent and reproducible results.
GSK-3β inhibitor 1 structure
GSK-3β inhibitor 1 structure
商品名:GSK-3β inhibitor 1
CAS番号:187325-53-7
MF:C14H10N2O
メガワット:222.242
CID:3835981
PubChem ID:5796182

GSK-3β inhibitor 1 化学的及び物理的性質

名前と識別子

    • 2H-Indol-2-one, 1,3-dihydro-3-(2-pyridinylmethylene)-, (Z)-
    • GSK-3β inhibitor 1
    • 2H-Indol-2-one, 1,3-dihydro-3-(2-pyridinylmethylene)-, (3Z)-
    • (E/Z)-GSK-3?? inhibitor 1
    • DA-53750
    • CHEMBL2094331
    • 187325-53-7
    • NSC-116390
    • AKOS002131629
    • EX-A7535
    • BDBM50523811
    • SR-01000594625
    • HY-126144A
    • MS-23242
    • AKOS040759706
    • DNDI1416941
    • (E/Z)-GSK-3
    • 3-(pyridin-2-ylmethylidene)-1,3-dihydro-2h-indol-2-one
    • GSK-3beta inhibitor 1
    • 3367-88-2
    • GSK-3
    • 3-(Pyridin-2-ylmethylene)indolin-2-one
    • NSC116390
    • 3-(2-Pyridinylmethylene)-1,3-dihydro-2H-indol-2-one
    • EX-A6918
    • A inhibitor 1
    • F77830
    • (3Z)-3-(2-pyridinylmethylene)-1,3-dihydro-2H-indol-2-one
    • CS-0134168
    • GSK-3?? inhibitor 1
    • 3-[(2-Pyridinyl)methylene]indolin-2-one
    • SR-01000594625-1
    • AE-473/30363001
    • SCHEMBL11748686
    • (E/Z)-GSK-3beta inhibitor 1
    • インチ: InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9-
    • InChIKey: YKQONSWBHGBDSB-XFXZXTDPSA-N
    • ほほえんだ: O=C1NC2=CC=CC=C2/C1=C/C3=NC=CC=C3

計算された属性

  • せいみつぶんしりょう: 222.079312947g/mol
  • どういたいしつりょう: 222.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 色と性状: Solid
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

GSK-3β inhibitor 1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M7159858-25g
GSK-3βinhibitor1
187325-53-7 ≥98%
25g
RMB 5600.00 2025-02-21
Cooke Chemical
M7159858-5g
GSK-3βinhibitor1
187325-53-7 ≥98%
5g
RMB 1600.00 2025-02-21
ChemScence
CS-0090785-50mg
GSK-3β inhibitor 1
187325-53-7 98.07%
50mg
$950.0 2022-04-27
ChemScence
CS-0090785-5mg
GSK-3β inhibitor 1
187325-53-7 98.07%
5mg
$200.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T11467-10 mg
GSK-3β inhibitor 1
187325-53-7 99.08%
10mg
¥3117.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56628-500mg
GSK-3β inhibitor 1
187325-53-7 98%
500mg
¥0.00 2023-09-07
Ambeed
A1177168-50mg
(Z)-3-(Pyridin-2-ylmethylene)indolin-2-one
187325-53-7 99%
50mg
$638.0 2025-02-28
Ambeed
A1177168-25mg
(Z)-3-(Pyridin-2-ylmethylene)indolin-2-one
187325-53-7 99%
25mg
$375.0 2025-02-28
Aaron
AR01V5BA-10mg
GSK-3β inhibitor 1
187325-53-7 95%
10mg
$539.00 2025-02-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T11467-10 mg
GSK-3β inhibitor 1
187325-53-7 99.08%
10mg
¥3117.00 2021-09-23

GSK-3β inhibitor 1 関連文献

GSK-3β inhibitor 1に関する追加情報

GSK-3β Inhibitor 1 (CAS No. 187325-53-7): A Comprehensive Overview of Its Properties and Applications

GSK-3β inhibitor 1 (CAS No. 187325-53-7) is a highly specialized small molecule compound that has garnered significant attention in the field of biochemical research and drug discovery. As a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), this compound plays a crucial role in modulating cellular signaling pathways, particularly those involved in neuroprotection, inflammation, and metabolic regulation. Researchers and pharmaceutical developers are increasingly interested in GSK-3β inhibitor 1 due to its potential therapeutic applications in neurodegenerative diseases, diabetes, and cancer.

The GSK-3β signaling pathway is a hot topic in contemporary biomedical research, with numerous studies highlighting its involvement in critical cellular processes. GSK-3β inhibitor 1 works by selectively binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This mechanism is particularly relevant in the context of Alzheimer's disease research, where abnormal GSK-3β activity has been linked to tau hyperphosphorylation and neurofibrillary tangle formation. As such, GSK-3β inhibitor 1 is frequently explored in preclinical studies aimed at developing novel neuroprotective agents.

In addition to its neurological applications, GSK-3β inhibitor 1 has shown promise in metabolic disorders. The compound's ability to modulate insulin signaling pathways makes it a candidate for type 2 diabetes research. Recent studies have demonstrated that GSK-3β inhibition can enhance glucose uptake and improve insulin sensitivity in peripheral tissues. This has led to increased interest in the compound's potential as a therapeutic agent for metabolic syndrome and related conditions.

The chemical properties of GSK-3β inhibitor 1 (CAS No. 187325-53-7) contribute significantly to its biological activity. With a molecular weight of 465.5 g/mol and a purity typically exceeding 98%, this small molecule exhibits excellent solubility in dimethyl sulfoxide (DMSO) and other organic solvents, making it suitable for in vitro and in vivo studies. Researchers often inquire about the optimal concentration of GSK-3β inhibitor 1 for cell-based assays, which generally ranges between 1-10 μM depending on the experimental context.

Cancer research represents another important application area for GSK-3β inhibitor 1. The compound's ability to regulate Wnt/β-catenin signaling and other oncogenic pathways has made it valuable in studying various malignancies, including colorectal cancer and glioblastoma. Recent publications have highlighted the compound's potential to sensitize cancer cells to conventional chemotherapy agents, addressing the growing concern of drug resistance in oncology.

From a commercial perspective, the demand for GSK-3β inhibitor 1 has been steadily increasing, particularly among academic research institutions and pharmaceutical companies engaged in kinase inhibitor development. The compound is typically supplied as a lyophilized powder with detailed certificates of analysis, ensuring reproducibility in research applications. Common search queries related to this product include "GSK-3β inhibitor 1 solubility", "GSK-3β inhibitor 1 protocol", and "buy GSK-3β inhibitor 1", reflecting the practical concerns of researchers working with this compound.

Safety considerations for handling GSK-3β inhibitor 1 follow standard laboratory protocols for small molecule compounds. While not classified as highly hazardous, researchers are advised to use appropriate personal protective equipment when working with the compound. The stability of GSK-3β inhibitor 1 under various storage conditions is another frequent topic of inquiry, with recommendations typically suggesting storage at -20°C in a dry environment to maintain long-term stability.

Recent advancements in GSK-3β inhibitor 1 research have focused on improving its pharmacokinetic properties and target specificity. Structure-activity relationship (SAR) studies have led to the development of analogs with enhanced blood-brain barrier penetration, addressing one of the key challenges in developing neuroprotective drugs. These developments are particularly relevant given the increasing prevalence of neurodegenerative disorders in aging populations worldwide.

The synthesis and characterization of GSK-3β inhibitor 1 involve sophisticated organic chemistry techniques, with published procedures typically employing multi-step synthetic routes. Analytical methods for quality control include high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency. Researchers often search for "GSK-3β inhibitor 1 synthesis" and "GSK-3β inhibitor 1 characterization" when planning their studies.

Looking to the future, GSK-3β inhibitor 1 continues to be a valuable tool compound in both basic research and drug discovery efforts. Its multifaceted applications across different disease areas, combined with the growing understanding of GSK-3β biology, suggest that interest in this compound will persist. As research progresses, we anticipate seeing more clinical applications emerging from the foundational work conducted with GSK-3β inhibitor 1 in laboratory settings.

おすすめ記事

推奨される供給者
atkchemica
(CAS:187325-53-7)GSK-3β inhibitor 1
CL1205
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:187325-53-7)GSK-3β inhibitor 1
A1201269
清らかである:99%/99%/99%
はかる:5mg/10mg/50mg
価格 ($):251.0/439.0/1191.0